molecular formula C9H19NO2 B13164395 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol

1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol

Cat. No.: B13164395
M. Wt: 173.25 g/mol
InChI Key: CKGREJRKSWZZQV-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol is a chemical compound with the molecular formula C9H19NO2 It is characterized by the presence of an oxane ring substituted with an aminomethyl group and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol typically involves the reaction of oxane derivatives with aminomethyl and propanol groups under controlled conditions. One common method involves the use of oxane-4-carboxylic acid, which is first converted to its corresponding oxane-4-yl chloride. This intermediate is then reacted with aminomethyl and propanol groups in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the oxane ring to more saturated derivatives.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include oxane-4-carboxylic acid derivatives, reduced oxane compounds, and substituted aminomethyl derivatives .

Scientific Research Applications

1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxane ring provides structural stability and can interact with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-[4-(aminomethyl)oxan-4-yl]propan-1-ol

InChI

InChI=1S/C9H19NO2/c1-2-8(11)9(7-10)3-5-12-6-4-9/h8,11H,2-7,10H2,1H3

InChI Key

CKGREJRKSWZZQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCOCC1)CN)O

Origin of Product

United States

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